molecular formula C6H4BrNS B1395309 5-Bromo-3-methylthiophene-2-carbonitrile CAS No. 38239-48-4

5-Bromo-3-methylthiophene-2-carbonitrile

Cat. No. B1395309
CAS RN: 38239-48-4
M. Wt: 202.07 g/mol
InChI Key: YRHGVLYIFCHFJY-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Bromo-3-methylthiophene-2-carbonitrile, often involves heterocyclization of various substrates . Specific synthesis methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-methylthiophene-2-carbonitrile is 1S/C6H4BrNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-3-methylthiophene-2-carbonitrile has a molecular weight of 202.07 .

Future Directions

The future directions for 5-Bromo-3-methylthiophene-2-carbonitrile and other thiophene derivatives are promising. They are being extensively studied for their potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

5-bromo-3-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHGVLYIFCHFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697747
Record name 5-Bromo-3-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38239-48-4
Record name 5-Bromo-3-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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